Technical Guide: (2-Aminopyridin-4-yl)methanol (CAS 105250-17-7)
Technical Guide: (2-Aminopyridin-4-yl)methanol (CAS 105250-17-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (2-Aminopyridin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and organic synthesis.
Chemical and Physical Properties
(2-Aminopyridin-4-yl)methanol, also known as 2-Amino-4-(hydroxymethyl)pyridine, is a solid organic compound. Its core structure consists of a pyridine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 4. This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 105250-17-7 | [2][3] |
| Molecular Formula | C₆H₈N₂O | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Melting Point | 80-87 °C | [2][4] |
| Appearance | Solid | |
| Solubility | Soluble in water | [4] |
| InChI Key | ZRJJXXDQIQFZBW-UHFFFAOYSA-N | [2] |
| SMILES | Nc1cc(CO)ccn1 | [2] |
| Topological Polar Surface Area | 59.1 Ų | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of (2-Aminopyridin-4-yl)methanol.
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Source |
| ¹H NMR | DMSO-d₆ | 7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H), 5.19 (s, 1H), 4.36 (s, 2H) | [4] |
| ¹³C NMR | DMSO-d₆ | 160.3, 152.7, 147.7, 110.3, 105.2, 62.3 | [4] |
Synthesis and Experimental Protocols
Several synthetic routes to (2-Aminopyridin-4-yl)methanol have been reported. A common method involves the reduction of a corresponding carboxylic acid ester. Another patented method proceeds via ammonolysis of a chloro-substituted precursor.
Experimental Protocol 1: Reduction of an Ester
This protocol is based on the reduction of 2-aminoisonicotinic acid methyl ester.[4]
Objective: To synthesize (2-Aminopyridin-4-yl)methanol by reducing the ester group of 2-aminoisonicotinic acid methyl ester.
Materials:
-
2-aminoisonicotinic acid methyl ester
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Benzene
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve 103 g of 2-aminoisonicotinic acid methyl ester in 600 mL of anhydrous THF.
-
Under stirring, slowly add the solution to a slurry of a suitable reducing agent like LiAlH₄ in THF.
-
Heat the resulting mixture to reflux for 3 hours.
-
After the reaction is complete, carefully quench the reaction by the slow addition of cooling water.
-
Collect the precipitate by filtration and wash it with 300 mL of THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Recrystallize the resulting residue from benzene to yield the final product.[4]
Caption: Workflow for the synthesis of (2-Aminopyridin-4-yl)methanol via ester reduction.
Experimental Protocol 2: Ammonolysis of 2-Chloropyridine-4-methanol
This method is adapted from a patented industrial process.[7]
Objective: To prepare 2-aminopyridine-4-methanol from 2-chloropyridine-4-methanol using a copper-catalyzed ammonolysis reaction.
Materials:
-
2-chloropyridine-4-methanol
-
Ammonia water
-
Cuprous bromide (or other copper catalyst)
-
Ethanol
-
Nitrogen gas
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with 30g of 2-chloropyridine-4-methanol, 99mL of ammonia water, and 9.0g of cuprous bromide.
-
Purge the autoclave with nitrogen gas three times.
-
Heat the reactor to 110°C, allowing the pressure to rise to 6 atm.
-
Maintain these conditions for 15 hours, monitoring the reaction by thin-layer chromatography.
-
Once the reaction is complete, cool the reactor and concentrate the solution to remove unreacted ammonia.
-
Add 300 mL of ethanol and reflux for 1 hour.
-
Cool the mixture to room temperature and filter to remove the copper catalyst.
-
Concentrate the filtrate to obtain the crude product, which can be further purified.[7]
Caption: Patented synthesis route for (2-Aminopyridin-4-yl)methanol.[7]
Applications in Research and Drug Development
(2-Aminopyridin-4-yl)methanol serves as a crucial intermediate in the fine chemical and pharmaceutical industries.[4][7] The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its presence provides key hydrogen bonding donors and acceptors, enabling interaction with various biological targets. This compound is a building block for creating libraries of molecules for screening in drug discovery programs, potentially leading to new therapeutics.
Safety and Handling
(2-Aminopyridin-4-yl)methanol is classified as hazardous. Appropriate safety precautions must be taken during its handling and use.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed | [3][8] |
| H315 | Causes skin irritation | [3][8] | |
| H319 | Causes serious eye irritation | [3][8] | |
| H335 | May cause respiratory irritation | [3][8] | |
| Precautionary | P261 | Avoid breathing dust | |
| P264 | Wash skin thoroughly after handling | [9] | |
| P270 | Do not eat, drink or smoke when using this product | [9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [9] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or irritation is experienced.[10]
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed.[10][11] It is classified under Storage Class 11 for combustible solids.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-AMINO-PYRIDIN-4-YL)-METHANOL | 105250-17-7 [chemicalbook.com]
- 5. chimia.ch [chimia.ch]
- 6. 2-Aminopyridine [webbook.nist.gov]
- 7. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. 105250-17-7|(2-Aminopyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
